molecular formula C11H17N3 B070502 1-(Pyridin-3-ylmethyl)piperidin-4-amine CAS No. 160357-88-0

1-(Pyridin-3-ylmethyl)piperidin-4-amine

Katalognummer: B070502
CAS-Nummer: 160357-88-0
Molekulargewicht: 191.27 g/mol
InChI-Schlüssel: MSXJQLZTWITCEC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Pyridin-3-ylmethyl)piperidin-4-amine is a piperidine derivative featuring a pyridin-3-ylmethyl substituent at the nitrogen atom of the piperidine ring and an amino group at the 4-position. This compound is part of a broader class of piperidin-4-amine derivatives, which are widely explored in medicinal chemistry due to their versatility in interacting with biological targets such as enzymes, transporters, and receptors.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(Pyridin-3-ylmethyl)piperidin-4-amine can be synthesized through several methods. One common approach involves the reaction of pyridine-3-carboxaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions, with the temperature maintained at room temperature and the reaction mixture stirred for several hours .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process may be optimized for higher yields and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Pyridin-3-ylmethyl)piperidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

1-(Pyridin-3-ylmethyl)piperidin-4-amine is characterized by the following structural formula:

C11H17N3\text{C}_{11}\text{H}_{17}\text{N}_{3}

This compound features a piperidine ring with a pyridine substituent, which contributes to its biological activity.

Drug Development

One of the primary applications of this compound is in drug development, particularly as a potential therapeutic agent for various conditions. The compound has been investigated for its role in modulating certain biological pathways, making it a candidate for treating diseases such as cystic fibrosis and other genetic disorders.

Case Study: Cystic Fibrosis Treatment
Research indicates that compounds similar to this compound can act as co-potentiators for cystic fibrosis transmembrane conductance regulator (CFTR) mutations. In studies, these compounds have shown efficacy in enhancing the activity of existing CFTR potentiators, thereby improving chloride ion transport in cells affected by cystic fibrosis mutations .

Neuropharmacology

The compound's structural properties suggest potential applications in neuropharmacology. Its ability to interact with neurotransmitter systems could position it as a candidate for developing treatments for neurological disorders.

Research Insights
Preliminary studies have indicated that derivatives of piperidine compounds can exhibit neuroprotective effects and influence dopaminergic systems, which are crucial in conditions like Parkinson's disease and schizophrenia .

Synthetic Routes

The synthesis of this compound involves several steps, typically starting from commercially available piperidine derivatives. The synthetic pathway often includes:

  • N-Alkylation : The reaction of piperidine with pyridine derivatives.
  • Purification : Techniques such as chromatography are employed to isolate the desired product.

Wirkmechanismus

The mechanism of action of 1-(Pyridin-3-ylmethyl)piperidin-4-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in neurological studies, it may interact with neurotransmitter receptors, influencing signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Piperidin-4-amine derivatives are structurally diverse, with modifications primarily at the N1-position of the piperidine ring. Below is a detailed comparison of 1-(Pyridin-3-ylmethyl)piperidin-4-amine with key analogs:

Substituent Variations at the Piperidine N1-Position

Compound Name Substituent on Piperidine Molecular Weight Key Applications/Activities Reference
This compound Pyridin-3-ylmethyl 191.24 Not explicitly stated (structural focus)
1-(4-Chlorobenzyl)piperidin-4-amine 4-Chlorobenzyl 239.74 PDGFRβ imaging probes
1-[3-(3,5-Difluorophenyl)quinolin-4-yl]piperidin-4-amine Quinolin-4-yl with difluorophenyl 340.20 HIV-1 treatment (e.g., Paltusotine analogs)
1-Benzylpiperidin-4-amine Benzyl 190.29 Cholinesterase inhibitor synthesis
1-(Oxetan-3-yl)piperidin-4-amine Oxetan-3-yl 170.25 Not specified (structural diversity)

Key Observations :

  • Electron-Withdrawing Groups : Chlorine (e.g., 4-chlorobenzyl in ) increases lipophilicity and may enhance membrane permeability, critical for imaging probes targeting PDGFRβ .
  • Biological Selectivity : Fluorinated derivatives (e.g., difluorophenyl in ) improve selectivity for viral targets, whereas benzyl groups (e.g., ) are common in cholinesterase inhibitors for Alzheimer’s disease.

SAR Insights :

  • Fluorine Substitution : The 4-fluorobenzyl group in maximizes DAT affinity due to electron-withdrawing effects, enhancing interactions with hydrophobic pockets.
  • Heterocyclic vs.

Physicochemical Comparison

Property This compound 1-(4-Chlorobenzyl)piperidin-4-amine 1-Benzylpiperidin-4-amine
LogP (Predicted) ~1.5 ~2.8 ~2.0
Hydrogen Bond Acceptors 3 2 2
Rotatable Bonds 3 3 3

Implications :

  • Higher LogP in chlorobenzyl derivatives () suggests improved blood-brain barrier penetration, relevant for CNS targets.
  • Similar rotatable bond counts indicate comparable conformational flexibility across analogs.

Biologische Aktivität

1-(Pyridin-3-ylmethyl)piperidin-4-amine, a piperidine derivative, has garnered attention in pharmaceutical research for its potential biological activities. This compound's structure, featuring a piperidine ring substituted with a pyridine moiety, suggests diverse interactions with biological targets, making it a candidate for various therapeutic applications.

The compound can undergo various chemical reactions, including oxidation and reduction, which influence its biological activity. It is known to interact with specific receptors and enzymes, modulating their activities and leading to various biological effects. The mechanism of action is primarily based on its binding affinity to these molecular targets, which can include kinases and G-protein-coupled receptors.

Biological Activities

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro evaluations against breast cancer cell lines such as MDA-MB-231 and MCF-7 demonstrated significant cytotoxic effects at low concentrations. For instance, compounds structurally related to this piperidine derivative showed IC50 values as low as 6.25 μM in MDA-MB-231 cells, indicating strong anticancer activity . The compound's ability to interact with critical proteins involved in tumor growth and survival pathways further supports its potential as an anticancer agent.

2. Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibition properties. Studies indicate that piperidine derivatives can inhibit various enzymes, including kinases and proteases. The inhibition of these enzymes is crucial for therapeutic interventions in diseases like cancer and inflammation. The predicted activity spectra suggest that this compound might exhibit significant effects on membrane permeability and neurotransmitter uptake .

3. Neuroprotective Effects

There is emerging evidence supporting the neuroprotective effects of piperidine derivatives. The ability to modulate ion channels and neurotransmitter systems positions this compound as a potential candidate for treating neurodegenerative diseases. Its interaction with voltage-gated ion channels could offer therapeutic avenues for conditions such as epilepsy and depression .

Case Study 1: Anticancer Efficacy

In a study focusing on the anticancer efficacy of related compounds, it was found that specific structural modifications led to enhanced activity against triple-negative breast cancer cells (MDA-MB-231). The study utilized MTT assays to evaluate cell viability, revealing that compounds with similar piperidine structures exhibited varying degrees of cytotoxicity based on their chemical modifications .

CompoundCell LineIC50 (µM)
1fMDA-MB-2316.25
1dMDA-MB-23125
1bMCF-7>200

Case Study 2: Enzyme Interaction

A computational study assessed the interaction of piperidine derivatives with various enzyme targets using molecular docking techniques. The results indicated that certain derivatives could bind effectively to key enzymes involved in cancer progression, suggesting their potential use in developing enzyme inhibitors for therapeutic purposes .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(Pyridin-3-ylmethyl)piperidin-4-amine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : A widely used method involves the alkylation of piperidin-4-amine with 3-(chloromethyl)pyridine under basic conditions (e.g., K₂CO₃ in DMF at 50°C). Yield optimization can be achieved by adjusting solvent polarity, temperature, and catalyst presence. For example, substituting DMF with THF may reduce side reactions, while increasing reaction time to 24 hours improves conversion rates . Table 1 in provides comparative yields (65–78%) for analogous alkylation reactions, which can guide parameter selection. Purification via column chromatography or recrystallization in ethanol is recommended to isolate the product.

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the amine and pyridine substituents. Key signals include the piperidine N-H proton (~1.5 ppm, broad singlet) and pyridinyl aromatic protons (7.0–8.5 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (C₁₁H₁₇N₃, MW 191.27 g/mol), while HPLC with UV detection (λ = 254 nm) assesses purity (>95%) . For chiral purity (if applicable), chiral stationary-phase chromatography or optical rotation measurements are advised.

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under experimental conditions?

  • Methodological Answer : The compound is sparingly soluble in water but highly soluble in polar aprotic solvents (DMF, DMSO) and moderately in ethanol. Stability studies should be conducted at 4°C (short-term) and -20°C (long-term) under inert atmospheres to prevent oxidation. Accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) can assess hydrolytic stability, with LC-MS monitoring for byproducts like pyridine-3-carbaldehyde .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) of this compound derivatives for target selectivity?

  • Methodological Answer : Design analogues by modifying the pyridine ring (e.g., introducing electron-withdrawing groups at C-2/C-4) or piperidine N-substituents (e.g., acyl or sulfonyl groups). Evaluate binding affinity via surface plasmon resonance (SPR) or radioligand assays against target receptors (e.g., GPCRs). For example, replacing the pyridin-3-ylmethyl group with pyrimidin-4-yl (as in ) alters steric hindrance and hydrogen-bonding capacity, impacting selectivity. Computational docking (AutoDock Vina) paired with mutagenesis studies can identify critical binding residues .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, buffer pH). Validate findings using orthogonal assays:

  • In vitro : Compare IC₅₀ values across multiple cell lines (e.g., HEK293 vs. CHO-K1) and confirm target engagement via Western blotting or CRISPR knockouts.
  • In vivo : Conduct pharmacokinetic studies (plasma half-life, bioavailability) in rodent models to correlate exposure with efficacy.
    Cross-reference with structurally similar compounds (e.g., 1-(Pyridin-2-ylmethyl)piperidin-4-amine in ) to isolate positional isomer effects.

Q. How can metabolic stability and toxicity profiles be assessed preclinically?

  • Methodological Answer : Use liver microsomes (human/rat) to measure metabolic turnover via LC-MS/MS, identifying major metabolites (e.g., N-dealkylation products). CYP450 inhibition assays (e.g., CYP3A4) assess drug-drug interaction risks. For toxicity, perform Ames tests (mutagenicity), hERG channel inhibition assays (cardiotoxicity), and mitochondrial toxicity screening (Seahorse assay). In , piperidine derivatives with trifluoromethyl groups showed enhanced metabolic stability, suggesting similar modifications here may improve profiles.

Eigenschaften

IUPAC Name

1-(pyridin-3-ylmethyl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c12-11-3-6-14(7-4-11)9-10-2-1-5-13-8-10/h1-2,5,8,11H,3-4,6-7,9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSXJQLZTWITCEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90424418
Record name 1-(pyridin-3-ylmethyl)piperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160357-88-0
Record name 1-(pyridin-3-ylmethyl)piperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

38.05 Grams of N-(3-pyridylmethyl)-4-piperidone and 27.8 grams of hydroxylammonium hydrochloride were dissolved in 600 milliliters of ethanol. 300 milliliters of 30% sodium hydroxide were added and the solution refluxed for half an hour, and then 40 grams of nickel, aluminium alloy were carefully added portionwise to the refluxing solution. The solution was refluxed for a further 3 hours, cooled and filtered through kieselguhr. The solution was evaporated and the residue treated with ether. The combined ether extracts were dried over magnesium sulphate and evaporated to give 33.72 grams of 4-amino-N-(3-pyridylmethyl)piperidine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
hydroxylammonium hydrochloride
Quantity
27.8 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
40 g
Type
catalyst
Reaction Step Three

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.